

# A Comparative Guide to the Cross-Reactivity Profile of 2,6-Difluorobenzamide

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## Compound of Interest

Compound Name: 2,6-Difluorobenzamide

Cat. No.: B103285

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This guide provides a comprehensive overview of the current understanding of **2,6-Difluorobenzamide**'s interactions with proteins. While primarily known for its inhibitory action on the bacterial cell division protein FtsZ, understanding its potential for cross-reactivity with other proteins is crucial for further therapeutic development and safety assessment. This document summarizes available data, outlines experimental approaches for evaluating off-target effects, and presents this information in a clear, comparative format.

## I. Introduction to 2,6-Difluorobenzamide and its Primary Target

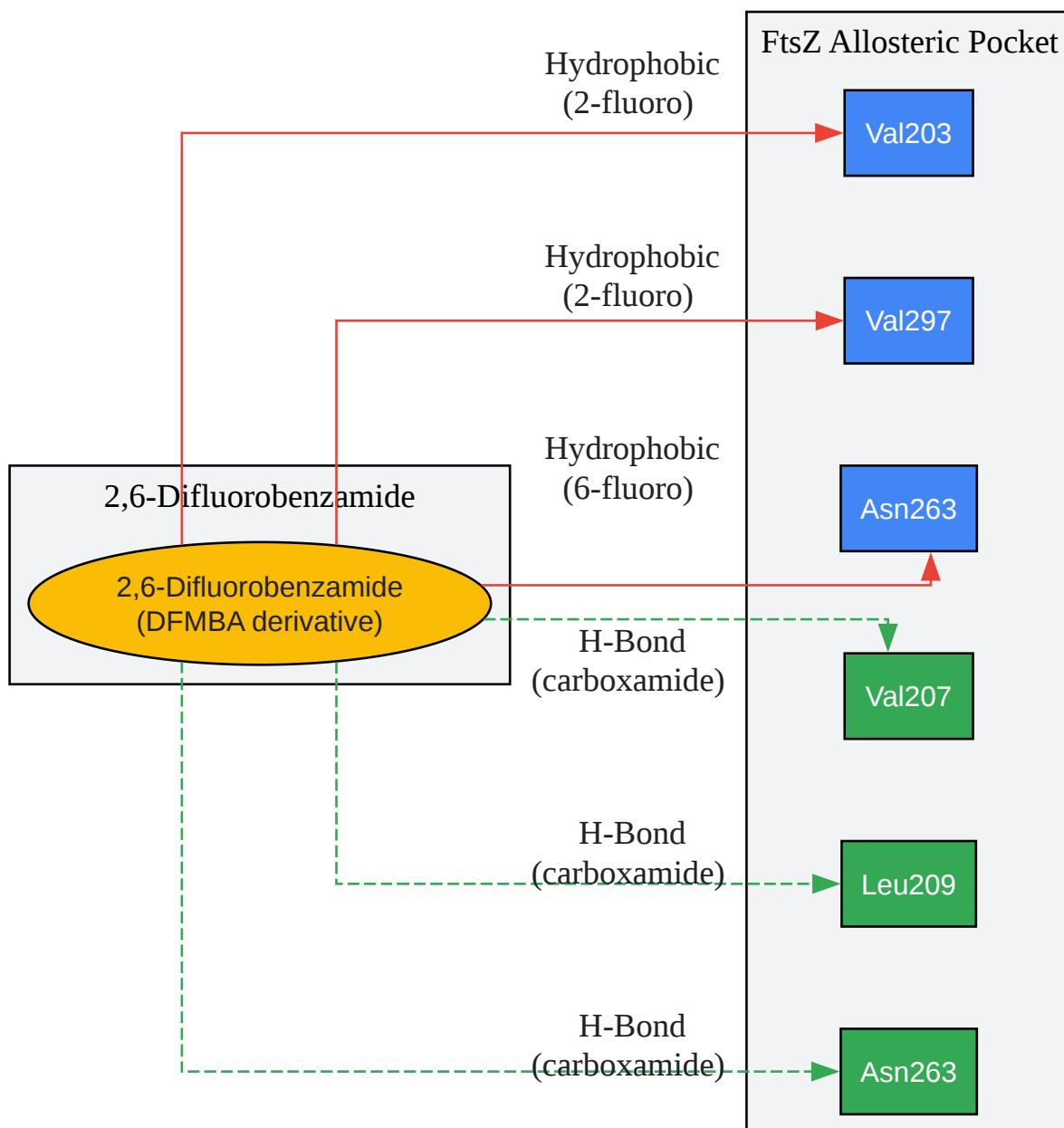
**2,6-Difluorobenzamide** is a chemical compound that serves as an important intermediate in the synthesis of benzoylurea insecticides.<sup>[1]</sup> It is also a key pharmacophore in the development of allosteric inhibitors targeting the bacterial cell division protein FtsZ.<sup>[2][3]</sup> The 2,6-difluoro-3-methoxybenzamide (DFMBA) derivative, for which crystallographic data of its complex with FtsZ is available, has demonstrated greater antibacterial activity against *S. aureus* than its non-fluorinated counterpart.<sup>[2][3]</sup> Given its therapeutic potential, a thorough evaluation of its selectivity and potential for off-target interactions is imperative.

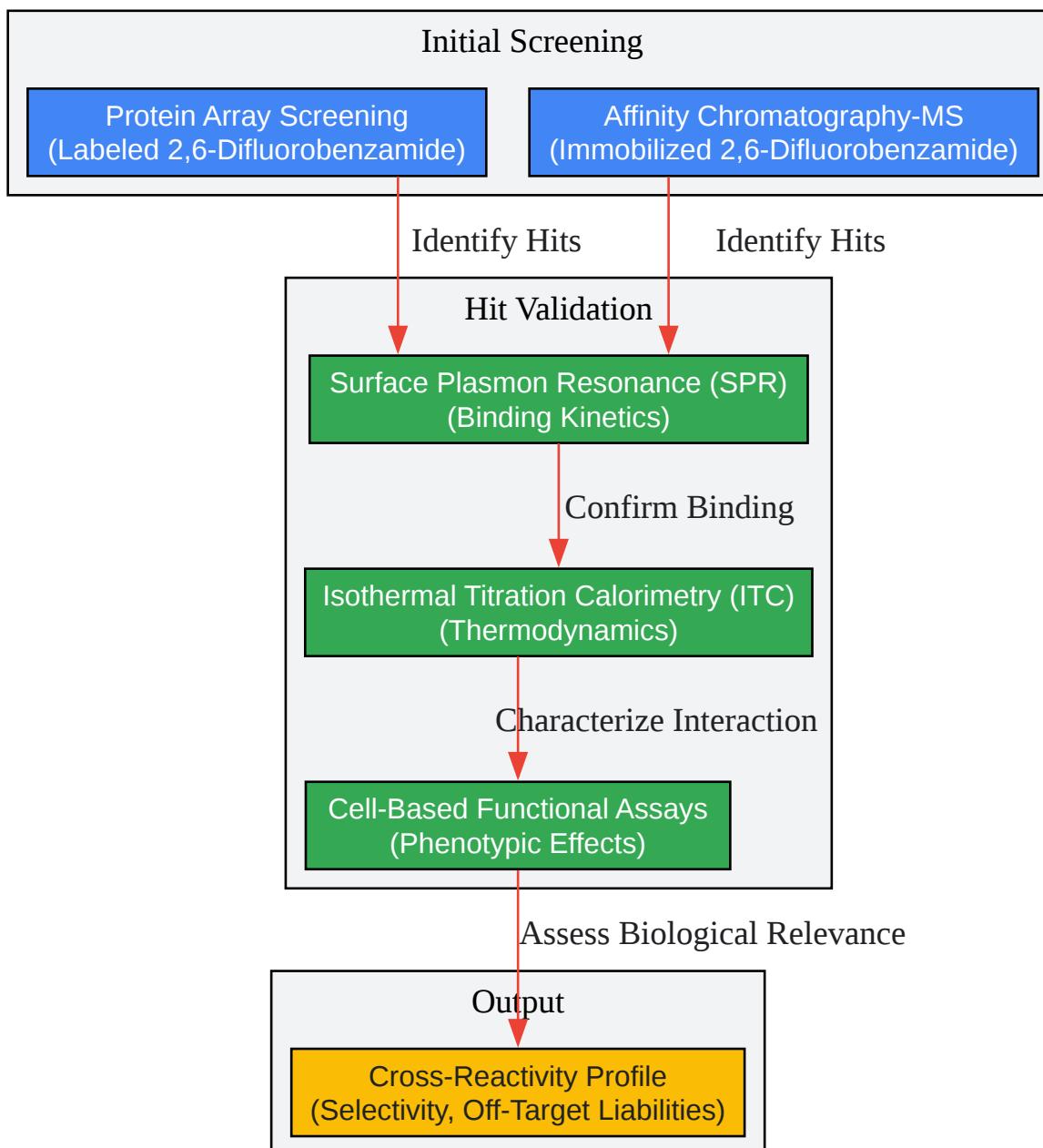
## II. On-Target Interaction: Binding with FtsZ

Molecular docking and conformational analysis studies have elucidated the specific interactions between **2,6-difluorobenzamide** derivatives and the allosteric binding site of FtsZ. The fluorine atoms on the benzamide ring induce a non-planar conformation, which is energetically more favorable for binding to the protein.[2][3]

Key interactions include:

- **Hydrophobic Interactions:** The difluoroaromatic ring engages in strong hydrophobic interactions with several key residues within the allosteric pocket. Specifically, the 2-fluoro substituent interacts with Val203 and Val297, while the 6-fluoro group interacts with Asn263. [2][3]
- **Hydrogen Bonds:** The carboxamide group is critical for activity and forms essential hydrogen bonds with residues Val207, Leu209, and Asn263.[2] Modification of this group leads to inactive compounds.[2][3]



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